2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride
Description
2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride is a substituted imidazolinone derivative characterized by a nitrogen-containing heterocyclic core. The compound features a propyl group at the N1 position, methyl substituents at the C2 and C5 positions, and a 2-methylphenyl group at the C3 position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or synthetic applications.
Properties
Molecular Formula |
C15H23ClN2O |
|---|---|
Molecular Weight |
282.81 g/mol |
IUPAC Name |
2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-5-10-16-12(3)15(18)17(13(16)4)14-9-7-6-8-11(14)2;/h6-9,12-13H,5,10H2,1-4H3;1H |
InChI Key |
SMFZDMNGNJNBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C(=O)N(C1C)C2=CC=CC=C2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans-2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available chemicals, and the synthesis may include steps such as alkylation, cyclization, and hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
rac-trans-2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s chemical and physical properties.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of rac-trans-2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Pharmacological Differences
- Pyrazolines () : These compounds are often explored for antimicrobial or anti-inflammatory activity due to their electron-rich aromatic systems. The alkoxy groups in these derivatives may enhance π-π stacking interactions with biological targets.
- Tiaramide Hydrochloride (): A psychostimulant with a benzyloxyethylamine structure, its mechanism likely involves dopamine reuptake inhibition. The target imidazolinone, with a rigid heterocyclic core, may exhibit distinct binding affinities or metabolic stability.
Analytical and Crystallographic Methods
- Spectral Characterization : Pyrazoline derivatives () were analyzed via FT-IR (C=O stretches at ~1680 cm⁻¹) and NMR (δ 2.17–7.74 for aromatic protons). Similar techniques would apply to the target compound.
Research Findings and Limitations
- Synthetic Efficiency: Pyrazoline derivatives achieved 80–85% yields via acid-catalyzed cyclization (), suggesting that the target imidazolinone might require optimized conditions due to its more complex substituents.
- Data Gaps : Direct pharmacological or spectral data for the target compound are absent in the provided evidence. Comparisons rely on structural inferences from analogs.
Biological Activity
2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C14H20N2·HCl
- Molecular Weight : 252.79 g/mol
- Structure : The compound features an imidazoline core substituted with methyl and phenyl groups, contributing to its biological activity.
Biological Activity Overview
The biological activity of 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride has been evaluated in various studies, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) against various bacterial strains has been reported as follows:
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.25 |
| Candida albicans | 0.50 |
These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride on various cancer cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 3.18 |
| HeLa (cervical cancer) | 8.12 |
| B16F10 (melanoma) | >20 |
The compound showed selective cytotoxicity towards MCF-7 and HeLa cells while exhibiting lower toxicity against B16F10 cells.
The mechanisms by which 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride exerts its biological effects have been explored through molecular docking studies and biochemical assays:
- Antibacterial Mechanism : The compound binds to essential bacterial enzymes such as DNA gyrase and MurD, disrupting their function and inhibiting bacterial growth.
- Cytotoxic Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study demonstrated that treatment with the compound significantly reduced tumor growth in xenograft models of breast cancer.
- Another investigation reported improved survival rates in mice infected with antibiotic-resistant bacterial strains when treated with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
